
spectroscopic analysis of 5-Bromo-6-azauracil

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Bromo-6-azauracil

Cat. No.: B188841 Get Quote

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Bromo-6-azauracil

This guide offers a detailed exploration of the spectroscopic techniques essential for the

characterization of 5-Bromo-6-azauracil. As a significant heterocyclic compound and

pyrimidine analog, its structural verification is paramount for its application in biochemical

research and drug development.[1][2] This document moves beyond mere procedural outlines,

delving into the causal reasoning behind experimental choices and data interpretation,

providing researchers and drug development professionals with a robust framework for

analysis.

Introduction to 5-Bromo-6-azauracil
5-Bromo-6-azauracil is a synthetic analog of the pyrimidine base uracil, distinguished by the

substitution of a nitrogen atom for the carbon at the 6th position of the ring and a bromine atom

at the 5th position.[2] This modification creates a molecule with unique electronic and steric

properties, making it a subject of interest for its potential as an antimetabolite to interfere with

nucleic acid synthesis.[2][3] Accurate and comprehensive characterization is the bedrock of its

reliable use in any scientific context. This guide provides an integrated approach, leveraging

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopy to build a complete structural profile of the molecule.

Core Molecular Properties
A foundational understanding begins with the basic chemical properties of 5-Bromo-6-
azauracil, summarized below.
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Property Value Source

Molecular Formula C₃H₂BrN₃O₂ [3][4]

Molecular Weight 191.97 g/mol [3][4][5]

CAS Number 4956-05-2 [1][3]

Appearance White to Off-White Solid [3]

SMILES O=c1[nH]nc(Br)c(=O)[nH]1 [3]

InChIKey
VNTFEWXYAOATFA-

UHFFFAOYSA-N
[3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Scaffold
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing

unambiguous information about the carbon-hydrogen framework and the chemical environment

of specific nuclei. For 5-Bromo-6-azauracil, both ¹H and ¹³C NMR are critical for confirming the

integrity of the heterocyclic ring and identifying the positions of its substituents.

¹H NMR Spectroscopy: Probing the Protons
Expertise & Experience: The ¹H NMR spectrum of 5-Bromo-6-azauracil is deceptively simple,

as it lacks C-H protons. The primary signals of interest are from the two N-H protons of the

amide-like groups within the ring. The chemical environment of these protons makes them

susceptible to exchange, and their chemical shift is highly dependent on solvent, concentration,

and temperature. Using a polar aprotic solvent like DMSO-d₆ is the preferred choice, as it

forms hydrogen bonds with the N-H protons, slowing down their exchange rate and allowing for

their observation as distinct, often broad, signals.

Predicted ¹H NMR Signals (in DMSO-d₆):

N¹-H and N³-H: Two distinct, broad singlets are expected in the region of δ 10-13 ppm. The

exact positions can vary, but their presence and subsequent disappearance upon adding a

few drops of D₂O (deuterium oxide) is a definitive confirmation of exchangeable N-H protons.
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Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-6-azauracil and dissolve it in

approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Solvent Selection Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar analyte

and to preserve the signals of the exchangeable N-H protons.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Set the spectral width to cover a range of 0-15 ppm.

Apply a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

Validation Step: After the initial acquisition, add 1-2 drops of D₂O to the NMR tube, shake

gently, and re-acquire the spectrum. The disappearance of the signals attributed to N-H

protons validates their assignment.
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Caption: Workflow for ¹H NMR analysis of 5-Bromo-6-azauracil.
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¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum provides a direct count of

the non-equivalent carbon atoms. For 5-Bromo-6-azauracil, three distinct signals are

expected, corresponding to the three carbon atoms in the triazine ring. The chemical shifts are

highly informative: carbonyl carbons resonate significantly downfield, while the carbon atom

attached to the electronegative bromine atom will also be shifted downfield, though to a lesser

extent.

Predicted ¹³C NMR Signals (in DMSO-d₆):

C2 & C4 (C=O): Two signals expected in the δ 150-170 ppm range. These carbons are in

carbonyl groups and are thus highly deshielded.

C5 (C-Br): One signal expected in the δ 90-110 ppm range. The direct attachment to

bromine causes a significant downfield shift compared to a standard C=C bond.

Mass Spectrometry (MS): Definitive Molecular
Weight and Formula Confirmation
Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular

weight of a synthesized compound. For 5-Bromo-6-azauracil, high-resolution mass

spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal.

The most critical diagnostic feature is the isotopic pattern of bromine. Naturally occurring

bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a

characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments,

where the two peaks are separated by 2 m/z units and have nearly equal intensity. This

signature is a powerful validation of the presence of a single bromine atom in the molecule.

Predicted Mass Spectrometry Data:
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Ion / Adduct Formula Calculated m/z Isotopic Signature

[M+H]⁺ (⁷⁹Br) C₃H₃⁷⁹BrN₃O₂⁺ 191.9403 Isotope doublet with

[M+H]⁺ (⁸¹Br) C₃H₃⁸¹BrN₃O₂⁺ 193.9383 [M+H+2]⁺ at ~1:1 ratio

[M+Na]⁺ (⁷⁹Br) C₃H₂⁷⁹BrN₃NaO₂⁺ 213.9223 Isotope doublet with

[M+Na]⁺ (⁸¹Br) C₃H₂⁸¹BrN₃NaO₂⁺ 215.9202
[M+Na+2]⁺ at ~1:1

ratio

[M-H]⁻ (⁷⁹Br) C₃H⁷⁹BrN₃O₂⁻ 189.9258 Isotope doublet with

[M-H]⁻ (⁸¹Br) C₃H⁸¹BrN₃O₂⁻ 191.9237 [M-H+2]⁻ at ~1:1 ratio

(Data based on

predicted values from

PubChem)[6]

A common fragmentation pathway for uracil derivatives involves the retro-Diels-Alder-like

cleavage of the ring, often initiated by the loss of isocyanic acid (HNCO).[7] Observing

fragments corresponding to this loss would further support the proposed structure.

Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of 5-Bromo-6-azauracil (~0.1 mg/mL) in a

suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid for positive

ion mode or 0.1% ammonium hydroxide for negative ion mode.

Rationale: The solvent system is chosen to ensure solubility and promote ionization. The

acid/base modifier aids in the formation of [M+H]⁺ or [M-H]⁻ ions.

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at

a low flow rate (e.g., 5-10 µL/min).

Data Acquisition:

Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺) and

deprotonated ([M-H]⁻) molecules.
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Perform a full scan over a mass range of m/z 50-500 to detect the molecular ions and

potential fragments.

Utilize a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass

measurements, allowing for elemental composition confirmation.

Data Analysis: Check for the characteristic 1:1 isotopic doublet for the molecular ion and

compare the measured accurate mass to the theoretical value.
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Spectroscopic Methods Information Obtained
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Caption: Integrated approach for structural confirmation of 5-Bromo-6-azauracil.

Conclusion
The structural characterization of 5-Bromo-6-azauracil is achieved through a synergistic

application of multiple spectroscopic techniques. NMR spectroscopy defines the carbon-

hydrogen framework and confirms the presence of exchangeable protons. Mass spectrometry

provides definitive proof of the molecular weight and elemental composition, with the bromine

isotopic pattern serving as a crucial validation point. IR and UV-Vis spectroscopy corroborate

the presence of key functional groups and the conjugated electronic system, respectively.

Together, these methods provide a self-validating system, ensuring the identity, purity, and

structural integrity of 5-Bromo-6-azauracil for its intended applications in scientific research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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